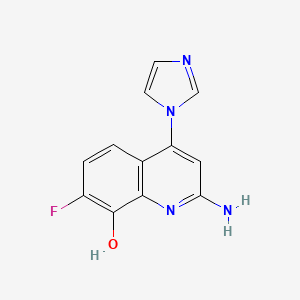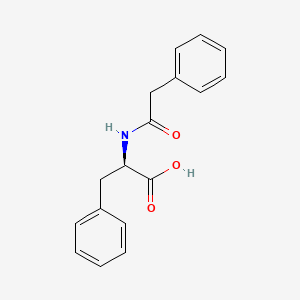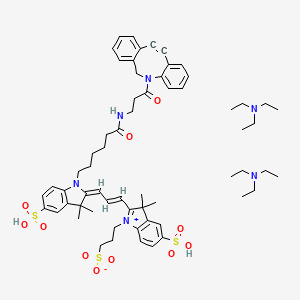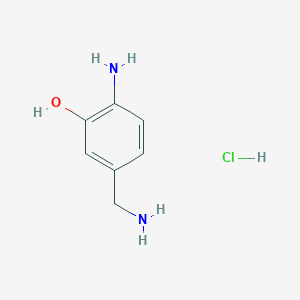
Ethyl 2-fluoro-2-(4-fluorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-fluoro-2-(4-fluorophenyl)acetate is an organic compound with the molecular formula C10H10F2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the para position, and the alpha carbon of the acetic acid moiety is also substituted with a fluorine atom. This compound is used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-2-(4-fluorophenyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-fluoro-2-(4-fluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-fluoro-2-(4-fluorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the phenyl ring and the alpha carbon can be replaced by nucleophiles under appropriate conditions.
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-(4-fluorophenyl)acetic acid if hydroxide is the nucleophile.
Oxidation: 2-fluoro-2-(4-fluorophenyl)acetic acid.
Reduction: 2-fluoro-2-(4-fluorophenyl)ethanol.
Aplicaciones Científicas De Investigación
Ethyl 2-fluoro-2-(4-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals that contain fluorinated aromatic rings.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-fluoro-2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The fluorine atoms can influence the reactivity and stability of the compound, affecting its interaction with enzymes and other proteins.
Comparación Con Compuestos Similares
Ethyl 2-fluoro-2-(4-fluorophenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-fluorophenyl)acetate: Lacks the fluorine atom on the alpha carbon, which can affect its reactivity and biological activity.
Ethyl 2-fluoroacetate: Lacks the phenyl ring, making it less complex and potentially less versatile in synthetic applications.
Ethyl (4-fluorobenzoyl)acetate: Contains a carbonyl group on the phenyl ring, which can lead to different reactivity and applications.
These comparisons highlight the unique structural features of this compound that contribute to its specific properties and applications.
Propiedades
Fórmula molecular |
C10H10F2O2 |
|---|---|
Peso molecular |
200.18 g/mol |
Nombre IUPAC |
ethyl 2-fluoro-2-(4-fluorophenyl)acetate |
InChI |
InChI=1S/C10H10F2O2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3 |
Clave InChI |
MXRQTJKYHFZPBG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


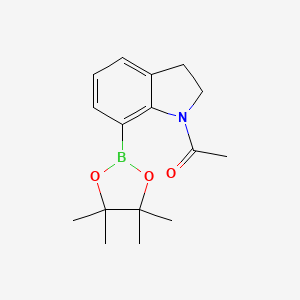
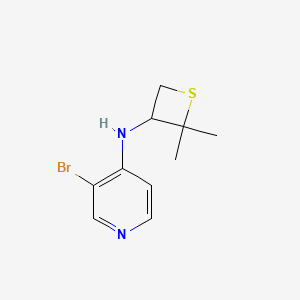
![8-chloro-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12960903.png)
![7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12960905.png)
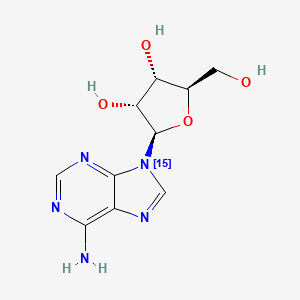

![(1R,5R)-tert-Butyl 10-(benzylamino)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12960926.png)
